Thieno[2,3-c]pyridin-3-amine
Description
A Versatile Scaffold in Medicinal Chemistry
Thienopyridine derivatives are integral to a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities. igi-global.comresearchgate.netirma-international.org These compounds are notably used in treating cardiovascular and central nervous system disorders. igi-global.comresearchgate.netirma-international.org Furthermore, research has revealed their anti-inflammatory, antimicrobial, antiviral, and antitumor properties. igi-global.comresearchgate.netirma-international.org The scaffold's ability to influence key drug characteristics like solubility, lipophilicity, and hydrogen bonding capacity further enhances its value in drug design. igi-global.comresearchgate.net
Prominent examples of thienopyridine-based drugs include Ticlopidine, Clopidogrel (B1663587), and Prasugrel, which are known for their antiplatelet activity as ADP receptor/P2Y12 inhibitors. naturalspublishing.comangelfire.com The pyridine (B92270) ring, a fundamental component of the thienopyridine structure, is present in over 7,000 existing drugs, highlighting its importance in the pharmaceutical industry. naturalspublishing.comrsc.org
Table 1: Bioactivities of Thienopyridine Derivatives
| Biological Activity | References |
|---|---|
| Antiplatelet | naturalspublishing.comangelfire.com |
| Anticancer | naturalspublishing.comekb.egnih.gov |
| Antimicrobial | igi-global.comresearchgate.netirma-international.orgnaturalspublishing.comekb.eg |
| Anti-inflammatory | igi-global.comresearchgate.netirma-international.orgnaturalspublishing.com |
| Antiviral | igi-global.comresearchgate.netirma-international.orgnaturalspublishing.com |
| Central Nervous System Disorders | igi-global.comresearchgate.netirma-international.org |
Importance in Organic Synthesis
The thienopyridine framework serves as a versatile precursor in the synthesis of a multitude of organic compounds, including agrochemicals and pharmaceuticals. researchgate.net The six isomeric forms of thienopyridine provide a diverse range of structural possibilities for synthetic chemists to explore. igi-global.comresearchgate.netirma-international.org The development of various synthetic strategies allows for the construction of the thienopyridine system, often through regioselective cyclocondensation or multi-step reaction sequences. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-c]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLKZQFXAXDCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571761 | |
| Record name | Thieno[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63326-75-0 | |
| Record name | Thieno[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Thieno 2,3 C Pyridine Synthesis
The synthesis of thienopyridine derivatives has been a subject of study for many decades. Early methods for preparing thieno[2,3-c]pyridine (B153571) were often costly and resulted in low yields. google.com For instance, a synthesis involving the thermolysis of 1-benzylthio-2-(4-pyridyl)ethane at high temperatures was reported to have poor yields. google.com
Over the years, various synthetic routes have been developed. One notable approach involves the Gewald reaction, which utilizes ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and sulfur to produce a diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate intermediate. mdpi.com Another method describes the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. researchgate.net
More recent advancements have focused on developing more efficient and milder synthetic methodologies. A metal-free, three-step method has been reported for the synthesis of thieno[2,3-c]pyridine derivatives via fused 1,2,3-triazoles. researchgate.netnih.gov This approach involves a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction and an acid-mediated denitrogenative transformation. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of Thieno 2,3 C Pyridin 3 Amine Derivatives
Correlating Structural Modifications with Biological Activities
The biological profile of thieno[2,3-c]pyridine (B153571) derivatives is intricately linked to the nature and position of their functional groups, as well as the core structure of the scaffold itself.
The nature of substituents appended to the thieno[2,3-c]pyridine core plays a pivotal role in determining biological efficacy. In a study focused on developing Hsp90 inhibitors for anticancer applications, a series of diethyl 2-(2-(substituted)-acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate derivatives, designated as compounds 6(a-k), were synthesized and evaluated. mdpi.com The primary point of variation was the heterocyclic secondary amine attached to the acetamide (B32628) side chain. mdpi.com
Among the tested compounds, the derivative featuring a thiomorpholine (B91149) substituent (compound 6i) demonstrated significantly higher percentage inhibition against multiple cancer cell lines, including head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer. mdpi.com Compound 6i showed potent broad-spectrum anticancer activity with IC₅₀ values of 10.8 µM, 11.7 µM, and 12.4 µM against HSC3, T47D, and RKO cell lines, respectively. mdpi.com Another derivative, compound 6a, also showed notable inhibition. mdpi.com In contrast, compounds with other heterocyclic amines like piperazines and piperidines generally showed moderate to weak inhibition at lower concentrations. mdpi.com For instance, against RKO colorectal cancer cells at a 100 µM concentration, most derivatives exhibited potent inhibition comparable to the standard drug cisplatin. mdpi.com However, at a lower concentration of 10 µM, only compounds 6i and 6a displayed moderate inhibitions of 55.41% and 53.03%, respectively. mdpi.com This highlights the critical influence of the substituent's nature on the compound's potency. mdpi.com
| Compound | Substituent | HSC3 (Head & Neck) | T47D (Breast) | RKO (Colorectal) |
|---|---|---|---|---|
| 6i | Thiomorpholine | 10.8 | 11.7 | 12.4 |
| 6a | Not Specified in Snippet | Potential Inhibitor | Potential Inhibitor | Potential Inhibitor |
The pharmacological profile of thieno[2,3-c]pyridine derivatives is highly sensitive to the position of functional groups on the core scaffold. In the development of inhibitors for HIV regulatory complexes, SAR studies revealed that an unsubstituted carboxamide group at the C-2 position was essential for activity. nih.gov
Furthermore, substitutions on the thienopyridine ring were found to be well-tolerated, particularly at the C-4 and C-5 positions. nih.gov When exploring 4-aryl-substituted analogs, the position of substituents on the appended phenyl ring was critical. nih.gov Substitution at the meta and/or para positions of the phenyl ring was favored over ortho substitution. nih.gov The electronic properties of these substituents also had a significant impact; moderately electron-rich analogs were found to be more potent than either electron-deficient or more strongly electron-rich counterparts. nih.gov These findings underscore that the specific placement of functional groups is a key determinant of the pharmacological activity of this class of compounds. nih.gov
Bioisosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound. The thienopyridine scaffold itself is considered a classical bioisostere of purines and pyrimidines, which are fundamental components of nucleic acids. mdpi.com
In the context of modifying the core scaffold, one study investigated the effect of the bioisosteric replacement of a benzene (B151609) ring with a pyridine (B92270) ring. nih.gov Specifically, a potent antimitotic 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)benzo[b]thiophene was compared to its thieno[2,3-c]pyridine analog. nih.gov The replacement of the benzene ring with the bioisosteric pyridine ring to create the thieno[2,3-c]pyridine derivative (compound 5) led to a significant loss of antiproliferative activity. nih.gov The thieno[2,3-c]pyridine analog was 4- to 13-fold less active against a panel of cancer cell lines, indicating that while the pyridine ring is a valid bioisostere, its introduction in this specific context was detrimental to the desired biological activity. nih.gov This demonstrates that even established bioisosteric replacements must be empirically validated within each specific chemical series.
Positional Effects of Functional Groups on Pharmacological Profile
Ligand-Based SAR Analysis Methodologies
Ligand-based drug design methodologies are employed when the three-dimensional structure of the biological target is unknown. These methods rely on analyzing a set of molecules known to be active against the target to derive a pharmacophore model. ijper.org A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert its biological effect. ijper.org
This process involves superimposing a set of active ligands and identifying their common structural features. ijper.org The resulting pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the required features, potentially leading to the discovery of new chemical scaffolds with the desired activity. ijper.org This approach is instrumental in expanding the SAR for a given target by identifying diverse structures that fit the activity requirements.
Structure-Based SAR Analysis Methodologies
When the 3D structure of the biological target, such as an enzyme or receptor, is available, structure-based SAR analysis becomes a powerful tool. This methodology primarily involves the use of in silico molecular docking to predict how a ligand binds within the active site of its target protein. mdpi.comresearchgate.net
For thieno[2,3-c]pyridine derivatives designed as Hsp90 inhibitors, molecular docking was used to understand the crucial molecular interactions between the ligands and the target enzyme. mdpi.comresearchgate.net The most potent compound, 6i, was shown to fit well within the ATP-binding pocket of Hsp90. mdpi.com The docking analysis revealed that its enhanced activity was due to specific interactions, including two hydrogen bonds with key amino acid residues in the active site. mdpi.com Such studies provide a rationale for the observed SAR, explaining why certain substituents enhance activity while others diminish it. mdpi.comnih.gov By visualizing the ligand-target interactions, researchers can make informed decisions to further modify the compound's structure to improve binding affinity and, consequently, biological potency. mdpi.com
Mechanistic Investigations of Thieno 2,3 C Pyridin 3 Amine Biological Activity
Identification of Molecular Targets and Binding Interactions
Derivatives of thieno[2,3-c]pyridin-3-amine have been identified as modulators of various enzymes and receptors critical to cell signaling, survival, and proliferation. Through enzymatic assays and in silico modeling, researchers have pinpointed key molecular targets and elucidated the nature of the binding interactions.
The thieno[2,3-c]pyridine (B153571) core has proven to be a versatile scaffold for the design of potent enzyme inhibitors.
Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncogenic. vulcanchem.com Thieno[2,3-c]pyridine derivatives have been investigated as Hsp90 inhibitors. nih.govmdpi.comnih.gov In silico molecular docking studies have been crucial in understanding the interaction, revealing that these compounds can bind to the ATP-binding site of Hsp90. vulcanchem.comnih.gov For instance, compound 6i , a thieno[2,3-c]pyridine derivative, demonstrated potent inhibitory activity against several cancer cell lines, suggesting its potential as a broad-spectrum anticancer agent acting through Hsp90 inhibition. nih.govmdpi.com
c-Src Tyrosine Kinase: The c-Src non-receptor tyrosine kinase is a key target in cancer therapy due to its role in tumor progression. nih.gov Research has led to the development of thieno[2,3-b]pyridine (B153569) derivatives as novel c-Src inhibitors. nih.govacs.org While the core scaffold differs slightly, these studies provide insights into how the broader thienopyridine class interacts with kinase domains. Molecular modeling and X-ray crystallography have shown these ligands interacting with the ATP hydrophobic pocket of the enzyme. nih.gov
Glycogen (B147801) Synthase Kinase 3β (GSK-3β): GSK-3β is implicated in a variety of diseases, including Alzheimer's disease. nih.govbohrium.com Thieno[3,2-c]pyrazol-3-amine derivatives, which share a similar bicyclic core, have been designed as potent GSK-3β inhibitors. nih.govresearchgate.net These compounds are designed to form hydrogen bonds within the hinge region of the enzyme's ATP-binding site. nih.gov One derivative, 16b , exhibited a remarkable IC50 value of 3.1 nM. nih.govresearchgate.net Another derivative, compound 54 , was identified as a potent GSK-3β inhibitor with an IC50 of 3.4 nM. bohrium.comresearchgate.net
P2Y12 Receptor (P2Y12R): The P2Y12 receptor is a crucial G protein-coupled receptor involved in platelet activation and is a major target for antithrombotic drugs. researchgate.nettandfonline.com Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) have been specifically designed to act as P2Y12R antagonists. researchgate.nettandfonline.com These compounds, including commercial drugs like clopidogrel (B1663587) and prasugrel, highlight the therapeutic importance of the thienopyridine scaffold in modulating this receptor. tandfonline.com
Table 1: Enzyme and Receptor Inhibition by Thieno[2,3-c]pyridine Derivatives and Related Compounds
| Compound/Derivative Class | Target | Measurement | Value | Source(s) |
| Thieno[2,3-c]pyridine (6i) | Hsp90 (inhibition in cell lines) | IC50 (HSC3) | 10.8 µM | nih.gov, mdpi.com |
| Thieno[2,3-c]pyridine (6i) | Hsp90 (inhibition in cell lines) | IC50 (T47D) | 11.7 µM | nih.gov, mdpi.com |
| Thieno[2,3-c]pyridine (6i) | Hsp90 (inhibition in cell lines) | IC50 (RKO) | 12.4 µM | nih.gov, mdpi.com |
| Thieno[3,2-c]pyrazol-3-amine (16b) | GSK-3β | IC50 | 3.1 nM | nih.gov, researchgate.net |
| Thieno[3,2-c]pyrazol-3-amine (54) | GSK-3β | IC50 | 3.4 nM | bohrium.com, researchgate.net |
| Thieno[3,2-c]pyridine-2-carboxamide (5) | P2Y12R | Inhibition Rate | 84.1% | tandfonline.com |
| Thieno[3,2-c]pyridine-2-carboxamide (6) | P2Y12R | Inhibition Rate | 81.5% | tandfonline.com |
Beyond enzyme inhibition, thieno[2,3-c]pyridine derivatives can modulate receptor activity. Substituted pyrazolo[3',4':4,5]thieno[2,3-c]pyridazine-3-amine analogs have been identified as positive allosteric modulators of the muscarinic acetylcholine (B1216132) receptor M4 (mAChR M4), which is a target for treating neurological and psychiatric disorders. google.com Furthermore, related thieno[2,3-b]pyridine derivatives have been explored as non-nucleoside agonists for the adenosine (B11128) A1 receptor, with potential applications in epilepsy. nih.gov
The planar structure of polycyclic compounds like thienopyridines allows them to interact with DNA. researchgate.net Some benzo[b]thieno[2,3-c]pyridin-1-one derivatives have been noted for their DNA binding and topoisomerase poisoning properties. researchgate.net While not directly this compound, these findings suggest a potential mechanism for related structures. Studies on thieno[2,3-d]pyrimidine (B153573) derivatives, for example, have shown they can act as topoisomerase II inhibitors. researchgate.net These compounds may arrest the cell cycle and induce apoptosis by reducing the concentration of Topoisomerase II. researchgate.net
Receptor Modulation and Antagonism
Cellular Pathway Perturbation Analysis by this compound Derivatives
The interaction of thieno[2,3-c]pyridine derivatives with their molecular targets triggers a cascade of events within the cell, leading to the perturbation of critical cellular pathways that govern cell fate.
A common mechanism of action for anticancer agents is the disruption of the cell cycle. Several studies have demonstrated that thieno[2,3-c]pyridine derivatives effectively halt cancer cell proliferation by inducing cell cycle arrest. nih.gov Specifically, the derivative 6i was found to cause an accumulation of cells in the G2 phase of the cell cycle in both HSC3 and RKO cancer cell lines. nih.govmdpi.comresearchgate.net This G2 phase arrest prevents the cells from entering mitosis, thereby inhibiting cell division and tumor growth. vulcanchem.com Similarly, other related thieno[2,3-b]pyridine compounds have been shown to arrest the cell cycle in the G2/M phase. rsc.orgresearchgate.net
Table 2: Effect of Thieno[2,3-c]pyridine Derivative 6i on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2 Phase | Source(s) |
| HSC3 | Control | 62.1% ± 2.8% | 15.3% ± 1.9% | 22.6% ± 2.3% | mdpi.com |
| HSC3 | Compound 6i | Markedly Reduced | Markedly Reduced | 58.7% ± 3.1% | mdpi.com |
| RKO | Control | 55.4% ± 3.2% | 18.9% ± 2.1% | 25.7% ± 2.6% | mdpi.com |
| RKO | Compound 6i | Markedly Reduced | Markedly Reduced | 64.2% ± 3.5% | mdpi.com |
Inducing programmed cell death, or apoptosis, is a primary goal of many cancer therapies. Thienopyridine derivatives have been shown to induce cell death, although the precise mechanism can vary. mdpi.com In some cervical cancer cell lines, a thieno[2,3-b]pyridine derivative was found to induce apoptosis as the primary mechanism of cell death. mdpi.com However, in studies with the thieno[2,3-c]pyridine derivative 6i , apoptosis assessment using Annexin V/propidium (B1200493) iodide (PI) double staining revealed that it induces cell death through a mechanism distinct from classical apoptosis. nih.govmdpi.comnih.gov This suggests a novel mode of action that could be advantageous in overcoming resistance to conventional therapies that rely on apoptotic pathways. vulcanchem.com Other studies on related tetrahydrothieno[2,3-c]pyridines have also confirmed the induction of apoptosis in cancer cells. researchgate.net
Signaling Pathway Inhibition (e.g., NF-κB, JAK/STAT, Wnt Signaling)
The biological activity of this compound and its related derivatives is frequently attributed to their ability to modulate key intracellular signaling pathways critical to cell survival, proliferation, and inflammation.
NF-κB Signaling: Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds have been identified as inhibitors of the IκB kinase (IKK) complex. google.com The IKK complex is crucial for the activation of the Nuclear Factor-kappa B (NF-κB) pathway. google.comgoogle.com In this pathway, pro-inflammatory stimuli typically lead to the phosphorylation and subsequent degradation of IκB proteins, which are inhibitors of NF-κB. google.comgoogle.com This degradation allows NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory and anti-apoptotic genes. google.comgoogle.com By inhibiting the IKK complex, thienopyridine derivatives can prevent the phosphorylation of IκB, thereby suppressing NF-κB activation. google.com This mechanism is supported by studies where inhibiting the NF-κB pathway in synovial cells from rheumatoid arthritis patients reduced the expression of inflammatory cytokines like TNF-α, IL-6, and IL-8. google.comgoogle.com
JAK/STAT Signaling: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another significant target for thienopyridine derivatives. nih.govresearchgate.net The JAK family of tyrosine kinases transduces cytokine-mediated signals, and their aberrant activation is linked to cancer and immune disorders. nih.govresearchgate.net Research has led to the identification of thieno[3,2-d]pyrimidine (B1254671) derivatives as potent and highly selective inhibitors of JAK1, a primary driver in oncogenic JAK/STAT signaling. nih.gov Specific derivatives demonstrated enhanced anti-proliferative activities in non-small cell lung cancer (NSCLC) cells, significantly inhibiting JAK1 signaling and inducing apoptosis and cell cycle arrest. nih.gov The development of selective JAK inhibitors from scaffolds like thieno[3,2-c]pyridin-4-amine (B1356683) highlights the therapeutic potential of targeting this pathway. researchgate.net
Wnt Signaling: The Wnt signaling pathway, which is often dysregulated in cancers and plays a key role in the maintenance of cancer stem cells, has been successfully targeted by thienopyrimidine compounds. researchgate.netfrontiersin.org A novel series of thienopyrimidine derivatives was identified as downstream inhibitors of the β-catenin-dependent Wnt pathway. frontiersin.orgnih.gov Structure-activity relationship (SAR) studies on a thieno[2,3-d]pyrimidine scaffold led to the identification of compounds with low micromolar potency in inhibiting Wnt signaling in triple-negative breast cancer (TNBC) cell lines. frontiersin.orgnih.gov These inhibitors were shown to act downstream of glycogen synthase kinase 3β (GSK3β). frontiersin.orgnih.gov
Table 1: Thienopyridine Derivatives and Their Effects on Signaling Pathways
| Derivative Class | Target Pathway | Mechanism of Action | References |
|---|---|---|---|
| 3-Amino-thieno[2,3-b]pyridine-2-carboxylic acid amides | NF-κB | Inhibition of the IκB kinase (IKK) complex, preventing IκB phosphorylation and subsequent NF-κB activation. | google.com, google.com |
| Thieno[3,2-d]pyrimidines | JAK/STAT | Potent and selective inhibition of Janus Kinase 1 (JAK1), leading to reduced cell proliferation and apoptosis. | nih.gov |
| Thieno[2,3-d]pyrimidines | Wnt/β-catenin | Downstream inhibition of the pathway, acting below GSK3β, to block β-catenin signaling. | nih.gov, frontiersin.org |
Impact on Cancer Stem Cell Populations and Glycosphingolipid Expression
Thienopyridine derivatives have demonstrated a significant impact on cancer stem cells (CSCs), a subpopulation of tumor cells responsible for chemoresistance, metastasis, and recurrence. febscongress.org
Studies on various cancer cell lines, including ovarian, breast, and cervical cancers, show that treatment with thienopyridine compounds can significantly reduce the percentage of CSCs. febscongress.orgworktribe.commdpi.commdpi.com For instance, treatment of ovarian cancer cell lines (SK-OV-3 and OVCAR-3) and cervical cancer cell lines (HeLa and SiHa) with specific thieno[2,3-b]pyridine derivatives resulted in a statistically significant reduction in the CSC population compared to untreated cells. febscongress.orgworktribe.commdpi.com
This reduction in CSCs is often accompanied by alterations in the expression of glycosphingolipids (GSLs), which are important components of the cell membrane and play a role in tumor development. mdpi.comworktribe.comnih.gov The glycophenotype of cancer cells, including CSCs, can be modified by thienopyridine treatment. worktribe.comresearchgate.net In studies on triple-negative breast cancer cells, a thienopyridine compound was found to influence the expression of several GSLs, with some increasing and others decreasing specifically in the CSC population. worktribe.com Similarly, in ovarian and cervical cancer cell lines, treatment altered GSL expression, with notable decreases in specific GSLs like GM2 and Gg3Cer in CSCs and non-CSCs. mdpi.comnih.gov These findings suggest that thienopyridines may exert their anti-cancer effects in part by targeting CSCs and modulating their GSL expression profile. worktribe.comworktribe.com
Table 2: Effect of Thieno[2,3-b]pyridine Derivatives on Cancer Stem Cells and Glycosphingolipid Expression
| Cancer Type | Cell Lines | Effect on CSC Population | Changes in Glycosphingolipid (GSL) Expression | References |
|---|---|---|---|---|
| Ovarian Cancer | SK-OV-3, OVCAR-3 | Significant reduction (p < 0.001) | Altered glycophenotype; changes in the expression of eight different GSLs. | worktribe.com, mdpi.com |
| Breast Cancer (Triple-Negative) | MDA-MB-231, MDA-MB-453 | Significant reduction | Increased GalNAc-GM1b, Gb4Cer, and GM2 in CSCs; decreased GD3 in CSCs of MDA-MB-231. | worktribe.com |
| Cervical Cancer | HeLa, SiHa | Significant reduction, particularly in SiHa cells. | Altered GSL expression; decreased GM2 in SiHa cells and Gg3Cer in HeLa cells. | febscongress.org, mdpi.com, nih.gov |
In Vitro and In Vivo Biological Model Systems for Mechanistic Studies
Cell-Based Assays (e.g., MTT Assay, Flow Cytometry, Reporter Gene Assays)
A variety of cell-based assays are employed to investigate the mechanisms of action of thienopyridine derivatives.
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess cell viability and cytotoxicity. mdpi.combiotium.com This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. biotium.com It has been used extensively to determine the cytotoxic effects and calculate the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of thienopyridine compounds in numerous cancer cell lines, including those from breast, ovarian, and cervical cancers. febscongress.orgmdpi.commdpi.comnih.gov
Flow Cytometry: This technique is crucial for detailed cellular analysis. It has been used to measure apoptosis rates by staining cells with markers like Annexin V and propidium iodide. mdpi.comnih.govnih.gov Studies on cervical cancer cells, for example, used flow cytometry to demonstrate a significant increase in both early and late apoptotic cells after treatment with a thieno[2,3-b]pyridine derivative. nih.gov Furthermore, flow cytometry is the primary method for examining the expression of cell surface markers, such as those identifying CSCs (e.g., CD44, CD15s) and for analyzing changes in GSL expression on both CSCs and non-CSCs. worktribe.commdpi.comresearchgate.net
Reporter Gene Assays: These assays are instrumental in studying the inhibition of specific signaling pathways. They typically involve cells engineered to express a reporter gene (like luciferase) under the control of a promoter that is activated by the signaling pathway of interest. researchgate.net For instance, the TopFlash reporter assay, which measures β-catenin-mediated transcription, has been used to quantify the inhibitory effect of thienopyrimidine derivatives on the Wnt signaling pathway. frontiersin.orgnih.gov Similarly, luciferase reporter assays have been used to screen for inhibitors of RNA-protein complexes, demonstrating the versatility of this approach. researchgate.net
Animal Models for Efficacy and Mechanism Validation
While cell-based assays provide critical mechanistic insights, animal models are essential for validating the efficacy and understanding the in vivo effects of thienopyridine compounds.
Transgenic mouse models have been used to support the therapeutic concept of NF-κB inhibition. In a model of collagen-induced arthritis, transgenic expression of an IκB inhibitor led to a significant reduction in disease severity and onset, indicating that suppressing NF-κB in a diseased joint can be beneficial. google.com This provides a strong rationale for developing IKK inhibitors like certain thienopyridine derivatives for inflammatory diseases. google.comgoogle.com
Mouse xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the anti-cancer efficacy of new compounds. A major challenge noted in a mouse xenograft study with a thieno[2,3-b]pyridine derivative was its low aqueous solubility, which was the dose-limiting factor. mdpi.com This highlights a critical aspect of drug development that must be addressed for in vivo applications. Additionally, animal models of inflammation, such as those inducing paw edema, have been used to demonstrate the anti-inflammatory potential of thienopyridine derivatives.
Computational Chemistry in Thieno 2,3 C Pyridin 3 Amine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a fundamental computational tool that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of Thieno[2,3-c]pyridin-3-amine research, docking simulations are instrumental in understanding how these ligands interact with the binding sites of target proteins. mdpi.com
For instance, in the pursuit of anticancer agents, molecular docking has been employed to investigate the interactions of Thieno[2,3-c]pyridine (B153571) derivatives with the heat shock protein 90 (Hsp90) mdpi.comresearchgate.net. These simulations help to elucidate crucial molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are vital for the inhibitory activity of the synthesized ligands against the Hsp90 target mdpi.comresearchgate.net. One study identified that the presence of ethyl ester groups on the heterocyclic compounds could lead to better pharmacological properties due to hydrogen bonding interactions involving the carbonyl groups and hydrophobic interactions from the ethyl groups mdpi.com. The molecular docking results for a particularly potent compound, 6i, which showed significant inhibition against several cancer cell lines, indicated key molecular interactions with Hsp90 mdpi.comresearchgate.net.
Similarly, docking studies have been crucial in the development of thienopyridine derivatives as inhibitors for other protein kinases. For example, in the discovery of dual inhibitors for Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 (DRAK1 and DRAK2), docking was used to understand the binding of a thieno[2,3-b]pyridine (B153569) derivative that showed strong binding affinity to DRAK2 acs.org. Furthermore, molecular docking was a key component in a study that designed and synthesized novel thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitors for potential Alzheimer's disease treatment tandfonline.com. The docking study helped to rationalize the design, suggesting that the thieno[3,2-c]pyrazol-3-amine framework could form multiple hydrogen bonds with the hinge region of the enzyme tandfonline.com.
Virtual Screening Techniques for Novel Thieno[2,3-c]pyridine Scaffolds
Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme nih.gov. This method is broadly categorized into ligand-based and structure-based approaches nih.govfrontiersin.org.
Ligand-Based Virtual Screening (LBVS)
Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that bind to the biological target of interest nih.gov. This approach uses the principle of molecular similarity, where it is assumed that compounds with similar structures are likely to have similar biological activities nih.gov.
In the context of thienopyridine research, LBVS has been combined with other computational methods to identify potent and selective inhibitors. For example, a study focused on identifying Janus Kinase (JAK) inhibitors utilized ligand-based pharmacophore modeling in conjunction with virtual screening and molecular docking dntb.gov.ua. Pharmacophore models, which define the essential 3D arrangement of functional groups necessary for biological activity, are often developed from a set of known active ligands acs.org. These models are then used as queries to screen large compound databases for molecules that fit the pharmacophore, thereby identifying potential new hits acs.org. This approach has proven successful in discovering novel chemotypes for various targets acs.orgmdpi.com.
Structure-Based Virtual Screening (SBVS)
Structure-based virtual screening (SBVS), also known as target-based virtual screening, utilizes the three-dimensional (3D) structure of the biological target, which can be obtained through methods like X-ray crystallography or NMR spectroscopy nih.govfrontiersin.org. This technique involves docking a library of compounds into the binding site of the target and scoring their potential interactions nih.gov.
SBVS has been instrumental in identifying novel inhibitors with a thienopyridine core. For instance, a homology model of the human P2Y12 receptor was constructed and used for a virtual screening campaign against the ZINC database, a large collection of commercially available compounds oup.com. This led to the identification of several compounds that were predicted to have a high binding affinity for the receptor oup.com. Similarly, the availability of high-resolution crystal structures of melatonin (B1676174) receptors facilitated a large-scale structure-based virtual screening that resulted in the discovery of ten new agonist chemotypes, including one with a cyclopentyl-fused thienopyridine core elifesciences.org. Another study successfully used SBVS to identify novel fibroblast growth factor receptor 1 (FGFR1) inhibitors from a database of compounds researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds innovareacademics.in. 3D-QSAR models, in particular, analyze the steric and electrostatic fields of molecules to understand how these properties influence their activity scilit.com.
In research involving thienopyridine derivatives, 3D-QSAR studies have been conducted to explore the structural requirements for inhibiting various protein kinases. For example, a receptor-guided 3D-QSAR analysis was performed on a series of thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of Protein Kinase C theta (PKC-θ) researchgate.netnih.gov. This study developed a predictive QSAR model that, in combination with docking analysis, helped to identify the essential structural features and amino acid residues involved in binding researchgate.netnih.gov. The contour maps generated from the QSAR model provided valuable insights for designing new, more potent inhibitors researchgate.netnih.gov. Similarly, 3D-QSAR studies have been applied to thienopyrimidine and thienopyridine derivatives to understand the structural requirements for inhibiting Aurora-B kinase scilit.com.
Scaffold Hopping for Thienopyridine-Based Drug Design
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while maintaining the original biological activity biosolveit.de. This technique is used to discover novel chemotypes, improve properties like potency and selectivity, and circumvent existing patents biosolveit.de.
The thienopyridine scaffold has been a subject of scaffold hopping endeavors to identify new series of kinase inhibitors. In one such effort, a scaffold hopping strategy was employed to discover new compounds active against CaMKK2, where thienopyridine was one of the hinge-binding scaffolds explored openlabnotebooks.org. This led to the identification of a thienopyridine compound with promising inhibitory activity openlabnotebooks.org. In another example, a scaffold hopping approach led to the discovery of a thieno[2,3-b]pyridine derivative as a potent inhibitor of DRAK2, starting from an isothiazolo[5,4-b]pyridine (B1251151) hit acs.org. This demonstrates the utility of scaffold hopping in evolving a hit compound into a more potent lead series acs.org. The principle of scaffold hopping has also been applied to optimize thienopyrimidinone-based inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H, where the thiophene (B33073) ring was replaced with other isosteric groups to yield highly active quinazolinone inhibitors nih.gov.
Predictive Modeling of Mechanism of Action and Cellular Phenotypes
Computational methods are increasingly being used to predict the mechanism of action of compounds and their effects on cellular phenotypes. This can involve analyzing the results of high-content screening or using computational models to simulate cellular responses.
In a study investigating thieno[2,3-d]pyrimidine (B153573) derivatives as atypical protein kinase C (aPKC) inhibitors, a potent compound was tested in a luciferase assay in HEK293 cells nih.gov. The results showed that the compound could prevent TNF-α induced NFκB activation without affecting cell survival, providing insight into its mechanism of action at a cellular level nih.gov. Furthermore, in vivo testing in a rat model demonstrated its ability to block VEGF- and TNFα-induced permeability across the retinal vasculature nih.gov. While not directly focused on this compound, this research on a related scaffold highlights how computational and experimental data are integrated to predict and confirm cellular effects.
Another study on thieno[2,3-c]pyridine derivatives as anticancer agents through Hsp90 inhibition involved cell cycle analysis mdpi.com. It was found that a lead compound induced G2 phase arrest, thereby inhibiting cell cycle progression, which is a key cellular phenotype associated with its anticancer activity mdpi.comresearchgate.net. These findings, coupled with molecular docking, help to build a comprehensive picture of the compound's mechanism of action from the molecular to the cellular level mdpi.comresearchgate.net.
Advanced Spectroscopic Characterization Techniques for Thieno 2,3 C Pyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of Thieno[2,3-c]pyridin-3-amine in solution. By analyzing the chemical shifts, splitting patterns, and correlations of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete and unambiguous assignment of the molecule's atoms can be achieved.
The ¹H NMR spectrum of this compound is expected to reveal five distinct signals corresponding to the six protons in the molecule. The aromatic region should display signals for the three protons on the pyridine (B92270) ring and the single proton on the thiophene (B33073) ring. The two protons of the primary amine group are expected to appear as a single, often broad, signal that is exchangeable with deuterium.
The anticipated signals can be characterized by their chemical shift (δ) in parts per million (ppm), their multiplicity (e.g., singlet, doublet), and their coupling constants (J) in Hertz (Hz). Based on the structure and data from related thienopyridine compounds, the expected proton signals are detailed below. mdpi.comnih.gov
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Thiophene) | ~7.0 - 7.5 | Singlet | N/A |
| H-4 (Pyridine) | ~8.0 - 8.5 | Doublet | ~5 - 6 |
| H-5 (Pyridine) | ~7.2 - 7.6 | Doublet of doublets | ~5 - 8 |
| H-7 (Pyridine) | ~8.5 - 9.0 | Doublet | ~7 - 8 |
| -NH₂ (Amine) | ~5.0 - 6.0 (Broad) | Singlet | N/A |
This table presents predicted data based on the chemical structure and values from analogous compounds.
The expected chemical shifts for the carbon atoms are outlined in the following table. Carbons directly bonded to heteroatoms (C-3, C-3a, C-7a) and the pyridine ring carbons are generally found further downfield.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~115 - 125 |
| C-3 | ~145 - 155 |
| C-3a | ~110 - 120 |
| C-4 | ~140 - 150 |
| C-5 | ~120 - 130 |
| C-7 | ~150 - 160 |
| C-7a | ~130 - 140 |
This table presents predicted data based on the chemical structure and values from analogous compounds.
To definitively assign the proton and carbon signals and confirm the connectivity of the fused ring system, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. nih.gov For this compound, COSY would show cross-peaks between the coupled protons on the pyridine ring (H-4, H-5, and H-7), confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. mdpi.com It is invaluable for assigning the signals of protonated carbons (C-2, C-4, C-5, and C-7) by linking the known ¹H NMR assignments to the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the quaternary (non-protonated) carbons (C-3, C-3a, and C-7a) by observing their long-range couplings to nearby protons. mdpi.com For instance, the proton at H-2 on the thiophene ring would be expected to show an HMBC correlation to the quaternary carbon at C-3a, confirming the fusion of the two rings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structural components through fragmentation analysis. The technique provides a precise mass-to-charge ratio (m/z) for the molecular ion and its fragments.
For this compound (C₇H₆N₂S), the expected molecular ion peak [M]⁺ would have an m/z value corresponding to its molecular weight. In positive-ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed.
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected m/z |
| [M]⁺ | C₇H₆N₂S | 150.0252 | 150.0252 |
| [M+H]⁺ | C₇H₇N₂S | 151.0330 | 151.0330 |
Mass data based on published molecular formula. scbt.comuni.lu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition. For this compound, an HRMS measurement of the [M+H]⁺ ion yielding a mass of approximately 151.0330 would confirm the molecular formula C₇H₆N₂S, distinguishing it from any other isomers or compounds with the same nominal mass. uni.lu
The fragmentation pattern in the mass spectrum would provide further structural evidence. Plausible fragmentation pathways for the thienopyridine core could include the loss of small, stable molecules such as hydrogen cyanide (HCN) or the cleavage of the thiophene ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands that confirm the presence of the primary amine (-NH₂) and the aromatic thienopyridine core.
Key expected absorption bands are summarized below, based on typical frequencies for these functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) | Medium |
| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic Ring | C=C and C=N Stretch | 1600 - 1450 | Medium-Strong |
| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |
| Thiophene Ring | C-S Stretch | 700 - 600 | Weak |
This table presents predicted data based on the chemical structure and established IR frequency ranges. mdpi.com
The presence of two distinct bands in the N-H stretching region is a definitive indicator of a primary amine (R-NH₂). These, along with the characteristic C=C and C=N stretching of the fused aromatic rings, provide strong evidence for the proposed structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the solid-state conformation and packing of molecules. Such structural insights are crucial for understanding the physicochemical properties of a compound and for designing new derivatives with tailored characteristics.
A comprehensive search of available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray structure determination for this compound. The absence of this data represents a notable gap in the full structural characterization of this compound.
However, crystallographic studies on closely related thienopyridine isomers and their derivatives provide a strong basis for predicting the likely structural features of this compound. These studies consistently show that the fused thienopyridine ring system is essentially planar. researchgate.netnih.gov This planarity facilitates significant intermolecular interactions, including π-stacking, which can lead to high crystal packing energy and, consequently, may influence properties like solubility. nih.gov
For instance, X-ray crystallographic analyses of various substituted thieno[2,3-b]pyridines and thieno[3,2-b]pyridines have confirmed the planarity of the core bicyclic system. researchgate.net A study on several monosubstituted derivatives reported typical internal bond angles of approximately 90.7° for the C-S-C bond and 115.9° for the C-N-C bond within the fused rings. The C-S and C-N bond lengths in these rings were found to be around 1.73 Å and 1.34 Å, respectively. researchgate.net
The determination of the crystal structure of this compound would be a valuable contribution to the field. It would allow for a precise definition of its molecular geometry and a detailed understanding of its hydrogen bonding networks and other intermolecular forces, which are anticipated due to the presence of the amine group.
Crystallographic Data for Related Thienopyridine Derivatives
To provide context, the following table summarizes key crystallographic parameters for a related thieno[3,2-c]pyridine (B143518) complex. It is important to note that this data does not describe this compound itself but is presented for comparative purposes.
Interactive Table 1: Crystallographic Data for [Ni(thieno[3,2-c]pyridine)₂(H₂O)₂(ac)₂]
| Parameter | Value |
|---|---|
| Compound Name | bis(acetato)bis(aqua)bis(thieno[3,2-c]pyridine)nickel(II) |
| Empirical Formula | C₁₈H₂₀N₂NiO₆S₂ |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 9.6513(15) |
| b (Å) | 12.7271(19) |
| c (Å) | 8.8086(13) |
| β (°) | 110.143(2) |
| Volume (ų) | 1015.8(3) |
| Z | 2 |
| R-factor (%) | 4.85 |
Applications and Future Directions in Thieno 2,3 C Pyridin 3 Amine Research
Therapeutic Potential of Thieno[2,3-c]pyridin-3-amine Derivatives
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, underscoring their importance as a focal point for drug discovery and development. mdpi.comresearchgate.netresearchgate.net The inherent structural features of this heterocyclic system allow for modifications that can tune its biological activity, making it a valuable template for creating novel therapeutic agents. researchgate.net
Anticancer Agent Development
The quest for novel anticancer agents has led to significant exploration of thieno[2,3-c]pyridine (B153571) derivatives. mdpi.comnih.gov These compounds have shown promise by targeting various mechanisms involved in cancer progression. mdpi.comnih.gov
Recent research has focused on synthesizing and evaluating thieno[2,3-c]pyridine derivatives for their anticancer properties through cell-based assays and in silico evaluations. mdpi.comnih.gov A series of novel thieno[2,3-c]pyridine derivatives were synthesized and screened for their activity against several cancer cell lines, including breast (MCF7 and T47D), head and neck (HSC3), and colorectal (RKO) cancers. mdpi.comnih.gov
Among the synthesized compounds, certain derivatives, such as 6a and 6i, were identified as potent inhibitors. mdpi.comnih.gov Compound 6i, a thiomorpholine-substituted hybrid, exhibited significant inhibitory activity against HSC3, T47D, and RKO cell lines, with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively. mdpi.comnih.gov This indicates a broad spectrum of anticancer activity. mdpi.comnih.gov Further investigation revealed that compound 6i induces cell cycle arrest at the G2 phase, thereby inhibiting the proliferation of cancer cells. mdpi.comnih.gov Molecular docking studies suggest that these compounds may exert their anticancer effects by inhibiting Heat shock protein 90 (Hsp90). mdpi.comnih.gov
Another avenue of research involves the development of thieno[2,3-d]pyrimidine (B153573) derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.govsmolecule.com Several synthesized derivatives showed excellent anticancer activities against human colon cancer (HCT-116) and liver cancer (HepG2) cell lines. nih.gov
The National Cancer Institute (NCI) has also screened novel thienopyridazine derivatives, with seven compounds demonstrating a broad spectrum of promising activity against a panel of 60 cancer cell lines. researchgate.net
Table 1: Anticancer Activity of Selected Thieno[2,3-c]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6i | HSC3 (Head and Neck) | 10.8 | Hsp90 Inhibition, G2 Phase Arrest |
| 6i | T47D (Breast) | 11.7 | Hsp90 Inhibition, G2 Phase Arrest |
| 6i | RKO (Colorectal) | 12.4 | Hsp90 Inhibition, G2 Phase Arrest |
| 6a | HSC3 (Head and Neck) | 14.5 | Hsp90 Inhibition |
| 17c-i, 20b | HCT-116, HepG2 | - | VEGFR-2 Kinase Inhibition |
| 17i, 17g | MCF-7 | - | VEGFR-2 Kinase Inhibition |
Anti-infective and Antimicrobial Agents
The rise of antimicrobial resistance has spurred the search for new classes of anti-infective agents. ekb.eg Thieno[2,3-c]pyridine derivatives have emerged as a promising scaffold in this area, exhibiting activity against a range of bacterial and fungal pathogens. unimi.itekb.egarabjchem.org
A study focused on the synthesis of new chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives revealed their potential as antimicrobial agents. unimi.it These compounds were screened against both Gram-negative (Escherichia coli) and Gram-positive (Sarcina lutea) bacteria. unimi.it While inactive against E. coli, all derivatives showed moderate activity against S. lutea. unimi.it Notably, the (R)-enantiomers displayed greater antimicrobial potency than their (S)-counterparts, suggesting that the stereochemistry at the tetrahydropyridine (B1245486) nitrogen is crucial for activity. unimi.it
Furthermore, other thienopyridine-based compounds have demonstrated significant antimicrobial properties. For instance, certain thieno[2,3-b]pyridine (B153569) derivatives have shown potent activity, with MIC values ranging from 4-16 μg/mL against various bacterial and fungal strains. ekb.eg Thieno[2,3-d]pyrimidinediones have also been identified as effective against multi-drug resistant Gram-positive organisms, including MRSA and VRE. nih.gov
Table 2: Antimicrobial Activity of Thieno[2,3-c]pyridine and Related Derivatives
| Compound Class | Target Organism | Activity | Key Findings |
|---|---|---|---|
| Chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines | Sarcina lutea (Gram-positive) | Moderate | (R)-enantiomers are more potent. unimi.it |
| Thieno[2,3-b]pyridine derivatives | Various bacteria and fungi | Potent (MIC 4-16 µg/mL) | Broad-spectrum activity. ekb.eg |
| Thieno[2,3-d]pyrimidinediones | MRSA, VRE (Gram-positive) | Potent (2-16 mg/L) | Active against multi-drug resistant strains. nih.gov |
Anti-inflammatory and Immunomodulatory Agents
Thienopyridine derivatives have shown potential as anti-inflammatory and immunomodulatory agents. researchgate.netresearchgate.netontosight.ai These compounds can modulate inflammatory pathways, suggesting their utility in treating a variety of inflammatory and autoimmune diseases. ontosight.aigoogle.com
Research has indicated that compounds similar to 3-Amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide may exert their anti-inflammatory effects by inhibiting enzymes involved in the inflammatory cascade. ontosight.ai Thienopyridine compounds that act as potassium channel inhibitors are also being investigated for their therapeutic potential in autoimmune and inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. google.com
Cardiovascular and Antiplatelet Therapies
Thienopyridine derivatives are well-established in the realm of cardiovascular medicine, particularly as antiplatelet agents. nih.govgoogle.com The most prominent example is Clopidogrel (B1663587), a thieno[3,2-c]pyridine (B143518) derivative that acts as a P2Y12 receptor antagonist to prevent blood clot formation. nih.govnih.gov
Building on this success, researchers have explored other thienopyridine isomers. Six thieno[2,3-b]pyridine derivatives were assessed for their in vitro anti-platelet activity and were found to inhibit both platelet activation and aggregation. nih.gov Some of these compounds demonstrated greater activity than clopidogrel and showed a synergistic effect with aspirin. nih.gov These findings suggest that the thieno[2,3-b]pyridine scaffold holds promise for developing novel and more effective P2Y12 inhibitors for patients with acute coronary syndromes or those at risk of stroke. nih.govfiocruz.br
Central Nervous System (CNS) Active Compounds
The therapeutic applications of thieno[2,3-c]pyridine derivatives extend to the central nervous system. researchgate.netresearchgate.net These compounds have been investigated for their potential in treating various neurological and psychiatric disorders.
Research into 4-Methylthieno[2,3-b]pyridin-3-amine has revealed its neuropharmacological effects. Some derivatives have been found to silence hippocampal excitability, suggesting a potential role in managing conditions like epilepsy. researchgate.net The ability of these compounds to modulate neuronal activity highlights their potential as a source for new CNS-active drugs.
Alzheimer's Disease Therapy (e.g., GSK-3β Inhibitors)
A significant area of research for thieno[2,3-c]pyridine derivatives is in the development of treatments for Alzheimer's disease (AD). nih.govbohrium.comnih.gov One of the key targets in AD pathology is glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme involved in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. nih.govdntb.gov.ua
A series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed and synthesized as potential GSK-3β inhibitors. nih.gov Compound 16b, in particular, was identified as a potent GSK-3β inhibitor with an IC50 of 3.1 nM in vitro and showed good selectivity. nih.gov In cellular models, this compound demonstrated no cytotoxicity and effectively inhibited GSK-3β, leading to a decrease in the hyperphosphorylation of tau protein. nih.gov Furthermore, it promoted neuronal neurite outgrowth, suggesting a potential to not only halt but also reverse some of the neuronal damage seen in AD. nih.gov
Another study identified a thieno[3,2-c]pyrazol-3-amine derivative, compound 54, as a potent GSK-3β inhibitor with an IC50 of 3.4 nM. bohrium.comnih.gov This compound showed neuroprotective effects against Aβ-induced neurotoxicity and exhibited anti-neuroinflammatory effects in cell models. bohrium.comnih.gov In an animal model of AD, compound 54 significantly ameliorated induced dyskinesia, demonstrating its potential in vivo anti-AD activity. bohrium.com
Table 3: Thieno[2,3-c]pyridine Derivatives as GSK-3β Inhibitors for Alzheimer's Disease
| Compound | IC50 (nM) | Key In Vitro/In Vivo Findings |
|---|---|---|
| 16b | 3.1 | Potent GSK-3β inhibition, decreased tau hyperphosphorylation, promoted neurite outgrowth. nih.gov |
| 54 | 3.4 | Potent GSK-3β inhibition, neuroprotective against Aβ toxicity, anti-neuroinflammatory effects, ameliorated dyskinesia in an animal model. bohrium.comnih.gov |
Data from studies on thieno[3,2-c]pyrazol-3-amine derivatives. nih.govbohrium.comnih.gov
Challenges and Opportunities in this compound Research
Despite the promising biological activities exhibited by thieno[2,3-c]pyridine derivatives, several challenges must be addressed to translate these findings into clinical applications. These challenges, however, also present significant opportunities for innovation and discovery.
Optimization of Potency and Selectivity
A primary challenge in the development of thieno[2,3-c]pyridine-based drug candidates is the optimization of their potency and selectivity towards specific biological targets. Achieving high potency is crucial for therapeutic efficacy, while selectivity is essential to minimize off-target effects and potential toxicity.
Researchers are actively exploring various strategies to enhance these parameters. One approach involves "scaffold hopping," where the core thieno[2,3-c]pyridine structure is modified to identify new derivatives with improved biological activity. This can involve the introduction of different substituents or the fusion of additional rings to modulate the electronic and steric properties of the molecule. For instance, the addition of a benzo-fused ring enhances aromaticity and planar rigidity, which can influence intermolecular interactions.
Structure-activity relationship (SAR) studies are instrumental in guiding these optimization efforts. By systematically modifying the substituents on the thieno[2,3-c]pyridine core and evaluating the impact on biological activity, researchers can identify key structural features that govern potency and selectivity. For example, in the development of phosphodiesterase 7 (PDE7) inhibitors, modifications at the 7-position of a related thieno[3,2-d]pyrimidin-4(3H)-one scaffold were found to significantly increase potency and selectivity. acs.org Similarly, for glycogen synthase kinase 3β (GSK-3β) inhibitors based on a thieno[3,2-c]pyrazol-3-amine core, the introduction of cyclopropanecarbonyl and isobutyryl groups resulted in highly potent compounds. nih.gov
The following table summarizes the impact of different substituents on the potency of thieno[2,3-c]pyridine derivatives against various targets.
| Target | Core Scaffold | Substituent(s) | Observed Effect on Potency |
| Hsp90 | Diethyl 2-acetamido-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | Thiomorpholine (B91149) | Potent inhibition of various cancer cell lines. mdpi.com |
| Hsp90 | Diethyl 2-acetamido-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | Piperidine (B6355638) | Potential inhibition of head and neck cancer cell lines. mdpi.com |
| GSK-3β | Thieno[3,2-c]pyrazol-3-amine | Cyclopropanecarbonyl | Potent GSK-3β inhibitor (IC50 = 4.4 nM). nih.gov |
| GSK-3β | Thieno[3,2-c]pyrazol-3-amine | Isobutyryl | Very potent GSK-3β inhibitor (IC50 = 3.1 nM). nih.gov |
| Pim-1 Kinase | 5-bromo-thieno[2,3-b]pyridine | 2-benzoyl group | Moderate pim-1 inhibitory activity (IC50 = 12.71 µM). tandfonline.com |
Addressing Pharmacokinetic and Toxicity Limitations
Beyond potency and selectivity, the successful development of any drug candidate hinges on its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and toxicity. Thieno[2,3-c]pyridine derivatives, like many small molecules, can face challenges in these areas.
Pharmacokinetic properties are influenced by factors such as solubility, lipophilicity, and metabolic stability. For instance, the introduction of a trifluoromethyl group can increase lipophilicity, potentially affecting a compound's pharmacokinetic profile. Researchers are employing various strategies to optimize these properties. The incorporation of fluorine atoms into a piperidine ring has been shown to enhance metabolic stability in a series of thieno[3,2-d]pyrimidine (B1254671) derivatives. nih.gov Additionally, the presence of ethyl ester groups can offer optimal pharmacokinetic properties and may lead to lower toxic effects due to metabolic transformation by esterase enzymes. mdpi.com
Toxicity is another critical consideration. In silico predictions of ADME and drug-like properties are increasingly being used to assess the potential toxicity of synthesized compounds early in the discovery process. mdpi.com For example, some thieno[2,3-c]pyridine derivatives have been shown to have no toxicity to normal fibroblast cell lines, suggesting they have the potential to be developed as drug candidates. mdpi.com However, limited experimental data on the exact pharmacokinetics and toxicity of many new derivatives necessitate further in-depth studies.
Exploration of Novel Biological Targets
The versatility of the thieno[2,3-c]pyridine scaffold presents an opportunity to explore its potential against a wide range of novel biological targets. While research has traditionally focused on areas like cancer and inflammation, the unique structural and electronic properties of these compounds make them attractive for investigating other therapeutic areas.
Nitrogen-containing heterocyclic compounds are known to be effective chemotherapeutic agents. mdpi.com The thienopyridine moiety, being a classical bioisostere of purines and pyrimidines, is a significant pharmacophore in medicinal compounds. mdpi.com This has led to the exploration of thieno[2,3-c]pyridine derivatives as inhibitors of various enzymes involved in disease progression, including:
Tankyrase enzymes: Implicated in cancer cell proliferation.
Heat shock protein 90 (Hsp90): Crucial for cancer progression and drug resistance. mdpi.com
Kinases: Involved in inflammatory responses.
Potassium channels: Therapeutic targets for conditions like cardiac arrhythmias and autoimmune diseases. google.com
The ability to functionalize the thieno[2,3-c]pyridine core at multiple positions allows for the creation of diverse chemical libraries, which can be screened against various biological targets to identify new therapeutic leads. nih.gov
Emerging Trends in this compound Research
The field of drug discovery is constantly evolving, with new technologies and methodologies shaping the way researchers approach the design and synthesis of novel therapeutic agents. The following sections highlight some of the key emerging trends in this compound research.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. researchgate.netmednexus.orgnih.gov These technologies are being applied to various stages, from identifying potential drug candidates to predicting their pharmacokinetic and toxicity profiles. researchgate.net
In the context of thieno[2,3-c]pyridine research, AI and ML can be used to:
Analyze vast chemical databases: ML algorithms can screen large libraries of virtual compounds to identify those with the highest probability of binding to a specific biological target. researchgate.net
Predict binding affinity: Models can be trained to predict the binding affinity of a molecule to a target protein, a crucial step in drug design. researchgate.net
Assess pharmacokinetic and toxicity profiles: ML models can help in evaluating a compound's ADME properties and potential toxicity, reducing the likelihood of late-stage failures. researchgate.net
Guide molecular docking studies: In silico molecular docking simulations, often guided by ML, can provide insights into the binding modes of synthesized compounds with their target proteins. mdpi.com
The integration of AI and ML has the potential to significantly accelerate the discovery and optimization of thieno[2,3-c]pyridine-based drug candidates, making the process more efficient and cost-effective.
Advanced Synthetic Methodologies for Accessing Diverse Derivatives
The development of novel and efficient synthetic methods is crucial for generating diverse libraries of thieno[2,3-c]pyridine derivatives for biological screening. tandfonline.com Researchers are continuously exploring new synthetic routes that allow for greater structural diversity and easier access to complex molecules.
Recent advancements in synthetic chemistry have led to the development of innovative methods for constructing the thieno[2,3-c]pyridine scaffold. For example, a metal-free, three-step method involving fused 1,2,3-triazoles has been reported for the synthesis of thieno[2,3-c]pyridine derivatives. nih.govresearchgate.net This approach offers an alternative to traditional methods that often rely on expensive and challenging metal catalysts. nih.gov
Other advanced synthetic strategies include:
One-pot synthesis: Convenient one-pot reactions have been developed for the synthesis of certain thieno[2,3-b]pyridine derivatives. tandfonline.com
Intramolecular Diels-Alder reactions: This powerful reaction has been utilized to create new routes to thieno[2,3-c]pyridines. tandfonline.com
Phase transfer catalysis: This technique has been successfully employed in the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides to create complex polyheterocyclic structures. nih.gov
These advanced synthetic methodologies not only facilitate the synthesis of known thieno[2,3-c]pyridine derivatives but also open up avenues for the creation of novel and structurally diverse compounds with potentially unique biological activities.
Concluding Remarks and Future Research Perspectives
The thieno[2,3-c]pyridine scaffold, a key heterocyclic system, has emerged as a versatile and significant pharmacophore in medicinal chemistry. mdpi.comresearchgate.net Its derivatives have demonstrated a wide array of pharmacological activities, establishing the foundation for numerous research endeavors. The core structure, being a bio-isostere of purines and pyrimidines, provides a unique framework for designing molecules that can interact with various biological targets. mdpi.com Research has successfully demonstrated the potential of thieno[2,3-c]pyridine derivatives in several therapeutic areas, most notably in oncology and anti-inflammatory applications. mdpi.comontosight.ai
Looking ahead, the future of this compound research is rich with possibilities. A primary direction will be the continued exploration and optimization of its derivatives as anticancer agents. mdpi.com Studies have identified potent derivatives, such as those targeting Heat Shock Protein 90 (Hsp90), which have shown significant activity against various cancer cell lines. mdpi.com Future work should focus on optimizing these lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. mdpi.com For instance, compound 6i from one study, a diethyl 2-(substituted acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate derivative, was identified as a potent inhibitor against several cancer cell lines and warrants further investigation to optimize its structure for improved anticancer efficacy. mdpi.com
Another promising avenue is the expansion into other therapeutic domains. The thienopyridine class, in general, has been associated with a broad spectrum of biological activities, including antibacterial, antiviral, and neuroprotective effects. mdpi.comresearchgate.net Systematic screening of this compound libraries against a wider range of biological targets, such as kinases involved in neurodegenerative diseases like Glycogen Synthase Kinase 3β (GSK-3β), could uncover novel therapeutic applications. tandfonline.combohrium.com The development of derivatives as potential adenosine (B11128) A1 receptor ligands for conditions like epilepsy has also been explored, suggesting that minor structural modifications can significantly alter receptor affinity and selectivity. nih.gov
Furthermore, advancements in synthetic methodologies will play a crucial role in shaping future research. The development of novel, efficient, and mild synthetic routes, such as metal-free denitrogenative transformation reactions, allows for the creation of diverse and previously inaccessible thieno[2,3-c]pyridine derivatives. researchgate.net These new synthetic strategies facilitate the generation of extensive compound libraries for high-throughput screening, accelerating the discovery of new bioactive molecules. researchgate.netresearchgate.net
In silico evaluations and molecular docking studies will continue to be indispensable tools. mdpi.com These computational approaches provide critical insights into the molecular interactions between thieno[2,3-c]pyridine derivatives and their biological targets, such as Hsp90. mdpi.com This understanding is vital for the rational design of next-generation inhibitors with improved binding affinity and specificity. The integration of computational chemistry with traditional synthetic and biological screening will undoubtedly accelerate the journey from lead compound to potential therapeutic agent.
Q & A
Q. Advanced Experimental Design
- Cell Line Selection : Use validated MDR lines (e.g., P-glycoprotein-overexpressing leukemia cells) alongside sensitive counterparts .
- Dose Range : Test concentrations spanning 0.1–100 µM to capture IC₅₀ values.
- Controls : Include reference drugs (e.g., doxorubicin) and vehicle controls.
- Supplementary Data : Provide ¹H/¹³C NMR spectra and HPLC purity (>95%) to rule out impurity-driven toxicity .
How can researchers optimize reaction yields for thienopyridine cyclization under mild conditions?
Q. Methodological Optimization
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to lower reaction temperatures .
- Microwave Assistance : Reduce reaction time from hours to minutes while maintaining yields >80% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) often improve solubility of intermediates .
What safety precautions are essential when handling this compound derivatives?
Q. Laboratory Safety Protocol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
